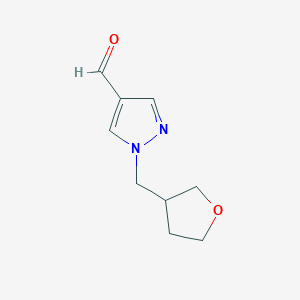
Ácido 2-ciclopropil-5-fluorobenzoico
Descripción general
Descripción
2-Cyclopropyl-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 . It is a derivative of benzoic acid, a common organic acid that has many uses in industrial and laboratory settings. This compound is a cyclopropyl-substituted benzoic acid that is substituted at the 5-position with a fluorine atom.
Molecular Structure Analysis
The molecular weight of 2-Cyclopropyl-5-fluorobenzoic acid is 180.18 . The IUPAC name for this compound is 2-cyclopropyl-5-fluorobenzoic acid . The InChI code for this compound is 1S/C10H9FO2/c11-7-3-4-8 (6-1-2-6)9 (5-7)10 (12)13/h3-6H,1-2H2, (H,12,13) .Physical And Chemical Properties Analysis
2-Cyclopropyl-5-fluorobenzoic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Química medicinal: Síntesis de inhibidores de PARP
Ácido 2-ciclopropil-5-fluorobenzoico: se utiliza en la síntesis de inhibidores de la poli(ADP-ribosa) polimerasa (PARP), que son una clase de fármacos utilizados en el tratamiento del cáncer. El compuesto sirve como precursor en la síntesis ecológica de Olaparib, un inhibidor de PARP aprobado para tratar el cáncer de mama metastásico y el cáncer de ovario . Este método de síntesis enfatiza la economía atómica y la amigabilidad ambiental.
Ciencia de materiales: Complejos de lantánidos
En la ciencia de los materiales, el ácido 2-ciclopropil-5-fluorobenzoico se utiliza para construir complejos dinucleares de lantánidos. Estos complejos tienen aplicaciones potenciales en la creación de materiales avanzados con propiedades térmicas y fluorescentes únicas, que pueden utilizarse en sensores, imágenes y tecnologías de iluminación .
Química analítica: Desarrollo de métodos de HPLC
El compuesto también es significativo en la química analítica, donde se utiliza en el desarrollo de métodos de cromatografía líquida de alto rendimiento (HPLC). Sirve como estándar para el análisis rápido de ácidos benzoicos, ayudando en el desarrollo de procedimientos analíticos eficientes .
Síntesis química: Reactivos ecológicos
This compound: es reconocido por su papel en la promoción de la síntesis química ecológica. Es parte de un movimiento hacia una química más verde, donde se utiliza como reactivo que minimiza los subproductos y residuos nocivos .
Farmacología: Solubilidad y permeabilidad de los fármacos
En farmacología, el compuesto se investiga por su capacidad de mejorar la solubilidad y la permeabilidad de los fármacos. Actúa como un coformador en las formulaciones farmacéuticas, lo que potencialmente mejora la biodisponibilidad de los medicamentos .
Mecanismo De Acción
Target of Action
Many benzoic acid derivatives interact with enzymes or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects. The fluorine atom in the compound could form a strong hydrogen bond with an amino acid residue in the target protein, enhancing the compound’s binding affinity .
Biochemical Pathways
Benzoic acid derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets. For example, they could inhibit or activate enzymes, alter receptor signaling, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluorine atom could affect the compound’s lipophilicity, potentially influencing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropyl-5-fluorobenzoic acid has several advantages and limitations for use in laboratory experiments. One advantage of 2-Cyclopropyl-5-fluorobenzoic acid is its high solubility in a variety of organic solvents, making it easy to handle in the laboratory. Additionally, 2-Cyclopropyl-5-fluorobenzoic acid is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, 2-Cyclopropyl-5-fluorobenzoic acid is highly toxic and should be handled with caution. Additionally, 2-Cyclopropyl-5-fluorobenzoic acid has a relatively short shelf-life and must be used within a few days of synthesis.
Direcciones Futuras
The potential applications of 2-Cyclopropyl-5-fluorobenzoic acid are numerous and varied. One potential future direction is the use of 2-Cyclopropyl-5-fluorobenzoic acid in the development of new drugs and therapeutics. Additionally, 2-Cyclopropyl-5-fluorobenzoic acid could be used in the synthesis of new materials, such as polymers, for use in a variety of applications. Furthermore, 2-Cyclopropyl-5-fluorobenzoic acid could be used in the development of new diagnostic tools, such as biosensors, for the detection of disease. Finally, 2-Cyclopropyl-5-fluorobenzoic acid could be used in the development of new methods for the synthesis of organic compounds, such as the synthesis of pharmaceuticals.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Cyclopropyl-5-fluorobenzoic acid to the enzyme .
Cellular Effects
The effects of 2-Cyclopropyl-5-fluorobenzoic acid on cellular processes are diverse and depend on the type of cells involved. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Cyclopropyl-5-fluorobenzoic acid can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-fluorobenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Cyclopropyl-5-fluorobenzoic acid may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-fluorobenzoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 2-Cyclopropyl-5-fluorobenzoic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-fluorobenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Cyclopropyl-5-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are often mediated by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of 2-Cyclopropyl-5-fluorobenzoic acid .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5-fluorobenzoic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Cyclopropyl-5-fluorobenzoic acid can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-fluorobenzoic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Cyclopropyl-5-fluorobenzoic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-cyclopropyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIZIMQCGMRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)



![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)



![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
